molecular formula C18H18O3 B14280596 Ethyl 2-(2,4-dimethylbenzoyl)benzoate CAS No. 134098-86-5

Ethyl 2-(2,4-dimethylbenzoyl)benzoate

Cat. No.: B14280596
CAS No.: 134098-86-5
M. Wt: 282.3 g/mol
InChI Key: ARQCFKVVOBQBHX-UHFFFAOYSA-N
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Description

Ethyl 2-(2,4-dimethylbenzoyl)benzoate is an aromatic ester derivative characterized by a benzoate backbone substituted with a 2,4-dimethylbenzoyl group at the ortho position. The compound’s reactivity and physical properties are likely influenced by the electron-donating methyl groups on the benzoyl moiety, which may enhance stability and alter solubility compared to simpler esters like ethyl benzoate .

Properties

CAS No.

134098-86-5

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

ethyl 2-(2,4-dimethylbenzoyl)benzoate

InChI

InChI=1S/C18H18O3/c1-4-21-18(20)16-8-6-5-7-15(16)17(19)14-10-9-12(2)11-13(14)3/h5-11H,4H2,1-3H3

InChI Key

ARQCFKVVOBQBHX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=C(C=C(C=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of ethyl 2-(2,4-dimethylbenzoyl)benzoate typically involves the esterification of 2,4-dimethylbenzoic acid with ethanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

2,4-dimethylbenzoic acid+ethanolcatalystethyl 2-(2,4-dimethylbenzoyl)benzoate+water\text{2,4-dimethylbenzoic acid} + \text{ethanol} \xrightarrow{\text{catalyst}} \text{this compound} + \text{water} 2,4-dimethylbenzoic acid+ethanolcatalyst​ethyl 2-(2,4-dimethylbenzoyl)benzoate+water

Common catalysts used in this reaction include sulfuric acid or modified clay. The reaction mixture is heated under reflux, and the water formed during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar principles but on a larger scale. The process may include additional steps such as purification through distillation and crystallization to obtain a high-purity product. The use of solid acid catalysts like modified clay can improve the conversion rate and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-dimethylbenzoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.

Major Products Formed

    Oxidation: 2,4-dimethylbenzoic acid.

    Reduction: 2-(2,4-dimethylbenzoyl)benzyl alcohol.

    Substitution: Products like 2,4-dimethyl-3-nitrobenzoate or 2,4-dimethyl-3-bromobenzoate.

Scientific Research Applications

Ethyl 2-(2,4-dimethylbenzoyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-dimethylbenzoyl)benzoate involves its interaction with specific molecular targets. For instance, in its role as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Key Properties of Ethyl 2-(2,4-Dimethylbenzoyl)benzoate and Analogous Compounds

Compound Name Molecular Formula Substituents Key Properties/Applications References
This compound C₁₈H₁₈O₃ 2,4-dimethylbenzoyl at ortho position Hypothesized high thermal stability; potential use in polymer initiator systems
Ethyl 4-hydroxybenzoate (E214) C₉H₁₀O₃ 4-hydroxy group Preservative (antimicrobial); low solubility in water; used in food and cosmetics
Ethyl 2-methoxybenzoate C₁₀H₁₂O₃ 2-methoxy group Flavoring agent (fruity aroma); higher solubility in ethanol; IR/MS for identification
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 4-dimethylamino group Photoinitiator in resins; higher reactivity than methacrylate derivatives
Ethyl benzoate C₉H₁₀O₂ Unsubstituted benzene ring Fragrance compound (fruity scent); volatile; used in food and perfumery

Reactivity and Functional Group Influence

  • Electron-Donating vs. Electron-Withdrawing Groups: The 2,4-dimethylbenzoyl group in the target compound likely increases steric hindrance and electron density, reducing hydrolysis rates compared to ethyl 4-hydroxybenzoate (E214), where the phenolic -OH group enhances acidity and reactivity .
  • Photopolymerization Applications: Ethyl 4-(dimethylamino)benzoate demonstrates superior reactivity in resin cements compared to methacrylate-based co-initiators, achieving higher degrees of conversion (68–78%) due to its tertiary amine structure . This suggests that substituents like dimethylamino groups significantly enhance photochemical activity, whereas methyl groups (as in the target compound) may prioritize stability over reactivity.

Physical and Spectral Properties

  • Melting Points and Solubility: Ethyl 2-methoxybenzoate has a well-documented melting point and solubility profile (e.g., soluble in ethanol), which aids in its identification via IR and NMR . By contrast, compounds like ethyl 4-(2,2-dimethylbutanoyl)benzoate () exhibit higher molecular weights (558.68 g/mol) and melting points (~195–197°C) due to bulky substituents . The target compound’s physical properties are expected to align with these trends.
  • Volatility and Fragrance : Ethyl benzoate’s volatility and "fruity" scent contrast with 2,4-decadienal’s "fatty" odor, illustrating how functional groups dictate sensory properties . The target compound’s benzoyl and methyl groups may reduce volatility, making it less suitable for fragrance applications compared to simpler esters.

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